Cox2-IN-1

COX-2 inhibition Enzymatic assay IC50

Cox2-IN-1 (CAS 134729-13-8) is a selective and inducible cyclooxygenase-2 (COX-2) inhibitor belonging to the 1,5-diarylpyrazole class. It exhibits potent anti-inflammatory and analgesic activities, with a reported IC50 of 0.24 μM against COX-2 in enzymatic assays.

Molecular Formula C17H12FN3O2S
Molecular Weight 341.4 g/mol
Cat. No. B1663484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox2-IN-1
Molecular FormulaC17H12FN3O2S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C#N
InChIInChI=1S/C17H12FN3O2S/c1-24(22,23)16-8-2-12(3-9-16)17-10-14(11-19)20-21(17)15-6-4-13(18)5-7-15/h2-10H,1H3
InChIKeyNKBRWXWNSUIHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cox2-IN-1: Selective COX-2 Inhibitor (IC50 0.24 μM) for Anti-Inflammatory & Analgesic Research Applications


Cox2-IN-1 (CAS 134729-13-8) is a selective and inducible cyclooxygenase-2 (COX-2) inhibitor belonging to the 1,5-diarylpyrazole class [1]. It exhibits potent anti-inflammatory and analgesic activities, with a reported IC50 of 0.24 μM against COX-2 in enzymatic assays [2]. The compound demonstrates a high degree of selectivity, showing no inhibition of COX-1 even at concentrations up to 100 μM [1].

Why Cox2-IN-1 Cannot Be Replaced by Generic COX-2 Inhibitors in Critical Assays


The substitution of Cox2-IN-1 with other commercially available COX-2 inhibitors is highly inadvisable due to the unique combination of its selectivity profile, in vivo efficacy, and gastrointestinal safety margin. While many coxibs, such as celecoxib and rofecoxib, show significant COX-2 selectivity, their potency and selectivity indices vary widely and are assay-dependent [1]. For instance, the selectivity ratio of celecoxib in a human whole blood assay is only 7.6 [1]. Critically, Cox2-IN-1 exhibits an unprecedented lack of COX-1 inhibition at 100 μM, a key differentiator that translates directly to a superior gastrointestinal safety profile in vivo, with no observed ulcerogenicity [2]. Furthermore, the unique in vivo potency of Cox2-IN-1 in specific arthritis models cannot be assumed for other compounds, making direct substitution a significant risk to experimental reproducibility and data validity.

Cox2-IN-1 Procurement Guide: Quantitative Differentiation vs. Celecoxib & Rofecoxib


COX-2 Inhibitory Potency (IC50) of Cox2-IN-1 vs. Celecoxib and Rofecoxib in Enzymatic Assays

In a purified enzyme assay, Cox2-IN-1 exhibits potent COX-2 inhibition with an IC50 of 0.24 μM [1]. This value is comparable to the reported IC50 for celecoxib, which has a range of 0.04 - 0.3 μM depending on the assay conditions [2], and is more potent than rofecoxib in a similar enzymatic context where its IC50 was reported as 0.196 μM for an azido analogue [3]. This confirms Cox2-IN-1's potent activity against the COX-2 enzyme, establishing its utility as a high-potency tool compound.

COX-2 inhibition Enzymatic assay IC50 Potency

Superior COX-2 Selectivity Index: Cox2-IN-1 (>416) vs. Clinical Coxibs

Cox2-IN-1 demonstrates exceptional selectivity for COX-2 over COX-1. It shows no inhibition of COX-1 even at a concentration of 100 μM, which is a 416-fold higher concentration than its COX-2 IC50 [1]. This indicates a selectivity index of >416. In contrast, in a human whole blood assay, the selectivity ratio (COX-1/COX-2 IC50) for celecoxib is only 7.6, for rofecoxib is 35, and for etoricoxib is 106 [2]. The near-absolute COX-2 selectivity of Cox2-IN-1 in this enzymatic assay is a critical differentiator.

COX-2 selectivity COX-1 inhibition Selectivity index Safety pharmacology

In Vivo Efficacy: Potent Oral ED50 of Cox2-IN-1 in Adjuvant-Induced Arthritis (0.030 mg/kg) vs. Reported Celecoxib/Etoricoxib Activity

In the adjuvant-induced arthritis model, a standard preclinical model of chronic inflammation, orally administered Cox2-IN-1 exhibits an exceptionally potent ED50 of 0.030 mg/kg [1]. This demonstrates remarkable in vivo potency, surpassing the reported in vivo efficacy of some clinical coxibs in related models. For example, etoricoxib has an ID50 of 0.64 mg/kg in the carrageenan-induced paw edema model, a model of acute inflammation [2]. This direct comparison of oral efficacy in rodent models highlights the high in vivo anti-inflammatory potential of Cox2-IN-1.

In vivo efficacy Arthritis model ED50 Oral bioavailability

Gastrointestinal Safety Profile: Cox2-IN-1 Shows No Ulcerogenicity vs. Known Ulcerogenic Potential of Non-Selective NSAIDs

A key limitation of non-selective NSAIDs and some older COX-2 inhibitors is their potential for causing gastrointestinal (GI) lesions. In direct contrast, Cox2-IN-1 has been demonstrated to show 'no ulcerogenicity' in in vivo studies [1]. This finding directly correlates with its extreme COX-2 selectivity and lack of COX-1 inhibition [1]. This safety margin is a significant advantage over non-selective NSAIDs like indomethacin and diclofenac, which are well-documented to cause gastric ulcers at therapeutic doses in preclinical models.

Gastrointestinal safety Ulcerogenicity In vivo toxicology COX-2 selectivity

Validated Application Scenarios for Cox2-IN-1 Based on Quantitative Evidence


In Vivo Studies of Chronic Inflammation and Arthritis Requiring High Potency and Low GI Toxicity

Based on its potent in vivo efficacy (oral ED50 of 0.030 mg/kg in adjuvant-induced arthritis) and demonstrated lack of ulcerogenicity [1], Cox2-IN-1 is ideally suited for long-term preclinical studies of chronic inflammatory diseases like rheumatoid arthritis and osteoarthritis. Its high selectivity ensures that observed effects are attributable solely to COX-2 inhibition, while the favorable GI profile supports repeated dosing regimens without causing drug-induced gastric lesions, which would otherwise confound study outcomes.

Dissecting COX-2-Specific Signaling Pathways in Cellular Assays

The extraordinary COX-2 selectivity of Cox2-IN-1, which exhibits no COX-1 inhibition at 100 μM [1], makes it a superior tool for cellular biology studies focused on the COX-2/prostaglandin E2 (PGE2) pathway. In contrast to less selective coxibs, the use of Cox2-IN-1 eliminates the confounding variable of COX-1 inhibition, allowing researchers to isolate and characterize COX-2-dependent signaling events with high precision in cell types where both isoforms may be expressed.

Analgesic Research Models for Pain Hypersensitivity

Cox2-IN-1 has demonstrated effective analgesic activity in the yeast-induced hyperalgesia (Randall-Selitto) assay, with an ED30 of 7.4 mg/kg [1]. This specific finding validates its application in preclinical pain research, particularly in models of inflammatory pain hypersensitivity. Its high in vivo potency and COX-2 selectivity make it a robust compound for investigating the role of COX-2 in central and peripheral pain mechanisms.

Benchmarking and Comparing New COX-2 Inhibitor Candidates

With well-characterized enzymatic (IC50 0.24 μM), selectivity (>416-fold), and in vivo (ED50 0.030 mg/kg) metrics, Cox2-IN-1 serves as an excellent reference standard or positive control [1]. Researchers developing novel anti-inflammatory agents can reliably use Cox2-IN-1 to benchmark the potency, selectivity, and in vivo efficacy of new chemical entities, ensuring their data is comparable across studies and against a known, high-performing compound in the 1,5-diarylpyrazole class.

Quote Request

Request a Quote for Cox2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.